molecular formula C13H28 B095642 3,8-Dimethylundecane CAS No. 17301-30-3

3,8-Dimethylundecane

Cat. No. B095642
CAS RN: 17301-30-3
M. Wt: 184.36 g/mol
InChI Key: WOGVWUCXENBLIV-UHFFFAOYSA-N
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Description

3,8-Dimethylundecane is a hydrocarbon compound that belongs to the family of alkanes. It is also known as tridecane or C13H28, and it is widely used in various industries, including the pharmaceutical, cosmetics, and petroleum industries. This compound is of great interest to scientists due to its unique chemical properties and potential applications in various fields.

Scientific Research Applications

Marine Sponge Compounds and Cytotoxicity

Research on compounds from the Formosan marine sponge Negombata corticata uncovered a series of norterpenes and peroxides, including 6,6-dimethylundecane-2,5,10-trione. These compounds were tested for cytotoxicity against various human carcinoma cell lines, highlighting the potential of marine-derived substances in cancer research (Chao et al., 2010).

Antibacterial Properties from Actinobacteria

A study on actinobacterial colonies isolated from the marine East coast region of Tamil Nadu, India, identified a compound, methyl-4,8-dimethylundecanate, from Streptomyces albogriseolus ECR64. This compound exhibited significant antibacterial activity against fish pathogenic bacteria, indicating its potential as an alternative drug in aquaculture disease management (Thirumurugan et al., 2018).

Synthetic Chemistry and Molecular Analysis

The synthesis and characterization of compounds related to 3,8-dimethylundecane have been a focus in various studies. For instance, the synthesis of 3,9-Dimethyl-3,9-bis-(4-nitro-phenyl)-2,4,8,10-tetraoxa-spiroundecane with Chiral Axis was reported, along with detailed NMR analysis. Such studies contribute to the advancement of synthetic organic chemistry and structural elucidation techniques (Wei, 2011).

Solvent Extraction Research

In solvent extraction research, compounds like N,N'-dimethyl-N,N'-dibutyltetradecylmalonamide have been used to study aggregation phenomena and metal extraction. This links the fields of separation sciences, soft matter research, and coordination chemistry, providing insights into micellar structures and phase transition phenomena in solvent extraction systems (Ellis & Antonio, 2012).

properties

CAS RN

17301-30-3

Product Name

3,8-Dimethylundecane

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

IUPAC Name

3,8-dimethylundecane

InChI

InChI=1S/C13H28/c1-5-9-13(4)11-8-7-10-12(3)6-2/h12-13H,5-11H2,1-4H3

InChI Key

WOGVWUCXENBLIV-UHFFFAOYSA-N

SMILES

CCCC(C)CCCCC(C)CC

Canonical SMILES

CCCC(C)CCCCC(C)CC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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